N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of methoxy and methylphenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid and 2-methylbenzoic acid.
Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)amine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and methylphenoxy groups may interact with enzymes or receptors, modulating their activity. The acetamide backbone can facilitate binding to proteins or nucleic acids, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of methoxy and methylphenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO4/c1-14-7-3-4-8-15(14)23-13-18(20)19-11-12-22-17-10-6-5-9-16(17)21-2/h3-10H,11-13H2,1-2H3,(H,19,20) |
InChI Key |
SERKCMGDEIYDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCOC2=CC=CC=C2OC |
Origin of Product |
United States |
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